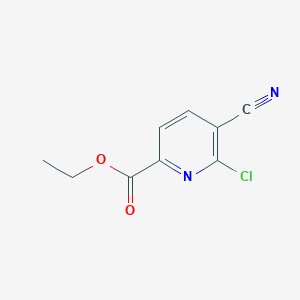

Ethyl 6-chloro-5-cyanopicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-5-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)7-4-3-6(5-11)8(10)12-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDJEEFHGLNAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780335-83-2 | |

| Record name | ethyl 6-chloro-5-cyanopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 6 Chloro 5 Cyanopicolinate and Analogous Structural Frameworks

Strategies for Direct Synthesis of the Picolinate (B1231196) Core

The direct synthesis of the picolinate core, the fundamental framework of picolinic acid esters, involves a series of strategic chemical transformations. These include the initial formation of the pyridine (B92270) ring, followed by the precise introduction of functional groups at specific positions and subsequent esterification.

Formation of the Pyridine Ring System with Subsequent Functionalization

The construction of the pyridine ring is a foundational step in the synthesis of picolinates. A variety of methods exist for forming this heterocyclic system, often followed by functionalization to introduce desired substituents. acsgcipr.org For large-scale industrial production, simple pyridines like picolines are often synthesized through catalyzed reactions of aldehydes or ketones with ammonia (B1221849) at high temperatures and pressures, frequently in a continuous flow or gas-phase reactor. acsgcipr.org These processes typically involve aldol-type reactions to build the carbon backbone, followed by cyclization with ammonia and subsequent oxidation or elimination to yield the aromatic pyridine ring. acsgcipr.org

Transition metal-catalyzed [2+2+2] cycloaddition reactions represent a powerful tool for the de novo construction of pyridine rings from nitriles and alkynes. researchgate.net This method allows for the assembly of polysubstituted pyridines with a high degree of control over the substitution pattern. researchgate.net Another approach involves the rhodium carbenoid-induced ring expansion of isoxazoles, which can be developed into a one-pot synthesis of highly functionalized pyridines. nih.gov

Once the basic pyridine scaffold is in place, subsequent functionalization is often required to introduce the necessary substituents. However, direct electrophilic aromatic substitution on pyridine can be challenging due to the electron-deficient nature of the ring, which is further deactivated by protonation or coordination to Lewis acids under typical reaction conditions. wikipedia.org To overcome this, strategies such as activating the ring by forming a pyridine N-oxide are employed. The N-oxide promotes electrophilic substitution at the 2- and 4-positions, and the oxide can be subsequently removed by reduction. wikipedia.org

Introduction of Halogen and Cyano Substituents at Specific Pyridine Positions

The introduction of halogen and cyano groups onto the pyridine ring is a critical step in the synthesis of compounds like Ethyl 6-chloro-5-cyanopicolinate. The regioselectivity of these reactions is paramount.

Direct halogenation of pyridine can be difficult and often requires harsh conditions, leading to mixtures of isomers. acs.org However, specific methods have been developed for selective halogenation. For instance, chlorination can be achieved by refluxing a hydroxy-pyridine derivative with phosphorus oxychloride. prepchem.com A two-step strategy for the 4-halogenation of pyridines involves the installation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.gov Photochemical halogenation can also yield 2-chloropyridine (B119429) with good efficiency. chemistry-online.com

The introduction of a cyano group can be accomplished through various methods. One common approach is the Sandmeyer reaction, which involves the conversion of an amino group to a diazonium salt, followed by displacement with a cyanide source, often copper(I) cyanide. acs.org Recent advancements have focused on developing safer, one-pot deaminative cyanation methods that avoid the isolation of potentially explosive diazonium intermediates. acs.org

A reaction of 5-cyano-2-hydroxy-6-methyl-3-pyridine-carboxylic acid, ethyl ester with phosphorous oxychloride results in the formation of 2-Chloro-5-cyano-6-methyl-3-pyridine-carboxylic acid, ethyl ester. prepchem.com

| Starting Material | Reagent | Product |

| 5-cyano-2-hydroxy-6-methyl-3-pyridine-carboxylic acid, ethyl ester | Phosphorous oxychloride | 2-Chloro-5-cyano-6-methyl-3-pyridine-carboxylic acid, ethyl ester |

Esterification Techniques for Picolinate Derivatives

The final step in the synthesis of picolinate esters is the esterification of the corresponding carboxylic acid. The Fischer esterification is a classic and widely used method, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess or water is removed as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.commasterorganicchemistry.com

Various acid catalysts can be employed, with sulfuric acid (H₂SO₄) and tosic acid (TsOH) being common choices. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. masterorganicchemistry.commasterorganicchemistry.com

Modern esterification methods offer milder conditions and broader substrate scope. Peptide coupling reagents such as TBTU, TATU, and COMU can facilitate the esterification of carboxylic acids with both aliphatic alcohols and phenols at room temperature in the presence of an organic base. organic-chemistry.org Another notable method employs an oxyma (B123771) derivative, which shows excellent selectivity for the esterification of primary alcohols. organic-chemistry.org For specific applications, sonochemical methods catalyzed by polymer-supported triphenylphosphine (B44618) have been shown to be rapid and efficient for producing methyl esters. organic-chemistry.org

| Reagent Class | Example Reagents | Key Features |

| Acid Catalysts (Fischer Esterification) | H₂SO₄, TsOH | Equilibrium reaction, often requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |

| Peptide Coupling Reagents | TBTU, TATU, COMU | Room temperature reaction, suitable for alcohols and phenols. organic-chemistry.org |

| Oxyma Derivatives | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate | High selectivity for primary alcohols. organic-chemistry.org |

| Phosphine-Based Catalysts | Polymer-supported triphenylphosphine | Rapid, sonochemical method for methyl esters. organic-chemistry.org |

Multi-Component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like substituted pyridines from simple starting materials in a single step. bohrium.com These reactions are highly atom-economical and often more environmentally friendly than traditional multi-step syntheses. bohrium.comacsgcipr.org

Several classic named reactions fall under the umbrella of MCRs for pyridine synthesis. The Hantzsch pyridine synthesis, one of the earliest described MCRs, typically involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and ammonia to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. acsgcipr.orgtaylorfrancis.com Variations of the Hantzsch synthesis, such as using a nitrile-containing substrate, have expanded its scope. taylorfrancis.com The Guareschi-Thorpe and Bohlmann-Rahtz reactions are other examples that directly yield the aromatic pyridine ring through condensation and elimination of small molecules like water or alcohols. acsgcipr.org

| MCR Type | Key Features |

| Hantzsch Pyridine Synthesis | [2+2+1+1] approach, forms a dihydropyridine intermediate requiring oxidation. taylorfrancis.com |

| Guareschi-Thorpe / Bohlmann-Rahtz | Directly yields aromatic pyridine via substitution/elimination. acsgcipr.org |

| Catalytic MCRs | Can be metal-catalyzed or metal-free, offering improved yields and selectivity. bohrium.com |

Nucleophilic Substitution Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNA) is a key reaction for the functionalization of halogenated pyridines. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the 2- and 4-positions. chemistry-online.comquimicaorganica.org

Regioselective Chlorine Atom Displacement on Pyridine Ring Systems

The displacement of a chlorine atom on a pyridine ring by a nucleophile is a common and synthetically useful transformation. The reactivity of chloropyridines towards nucleophilic substitution is significantly higher than that of chlorobenzene, with the order of reactivity being 4-chloro > 2-chloro > 3-chloro. chemistry-online.com This is because the negative charge in the Meisenheimer complex intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the 2- or 4-position. youtube.com

The reaction proceeds via an addition-elimination mechanism. quimicaorganica.org The nucleophile first adds to the carbon atom bearing the chlorine, forming a tetrahedral intermediate (Meisenheimer complex). This is followed by the elimination of the chloride ion to restore the aromaticity of the ring. quimicaorganica.org

In di- or poly-halogenated pyridines, the regioselectivity of the substitution can often be controlled. For instance, in 2,5-dichloropyrimidine, nucleophilic attack preferentially occurs at the 2-position, which is situated between the two nitrogen atoms. youtube.com Similarly, in 2,4-dichloropyrimidine, the first substitution typically happens at the 4-position. youtube.com This regioselectivity allows for the sequential introduction of different nucleophiles to create highly functionalized pyridine derivatives.

Recent research has also explored methods to transmute the nitrogen atom of a pyridine into a carbon atom bearing an ester group, a process inspired by water-displacement strategies in drug design. nih.gov This transformation provides a novel route to regioselectively functionalized benzene (B151609) derivatives from readily available pyridines. nih.gov

| Position of Chlorine | Reactivity towards Nucleophilic Substitution | Reason for Reactivity |

| 4-position | High | Stabilization of the negative charge in the intermediate by the nitrogen atom. chemistry-online.com |

| 2-position | Moderate | Stabilization of the negative charge in the intermediate by the nitrogen atom. chemistry-online.com |

| 3-position | Low | The negative charge in the intermediate cannot be delocalized onto the nitrogen atom. quimicaorganica.org |

Introduction of Cyano Groups via Nucleophilic Pathways

The introduction of a cyano group onto a pyridine ring can often be achieved through nucleophilic aromatic substitution (SNAAr). youtube.com This type of reaction is analogous to the reaction of acid chlorides with nucleophiles, where the nucleophile attacks an electron-deficient carbon, leading to the displacement of a leaving group. youtube.com In the case of chloropyridines, the aromaticity of the ring must be disrupted for the nucleophilic attack to occur, making them less reactive than acid chlorides. youtube.com

The cyanation of chloropyridines often utilizes cyanide sources like sodium cyanide or potassium cyanide. google.com The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com To facilitate the reaction and improve yields, an activating agent containing a nucleophilic tertiary nitrogen moiety, such as 4-dimethylaminopyridine (B28879) (DMAP), can be employed. google.com The process may involve heating the mixture to temperatures between 75 and 100°C, followed by treatment with an aqueous metal cyanide solution. google.com

A significant challenge in these reactions is the high dissolution of typical cyanating reagents, which can lead to the formation of unreactive cyaniding palladium species and hinder the catalytic cycle. google.com To overcome this, additives like zinc acetate (B1210297), diamines, or zinc powder may be necessary to enhance the reaction's conversion ratio. google.com An alternative, greener approach involves the use of potassium ferrocyanide as the cyanide source, which avoids the use of highly toxic cyanides like sodium or potassium cyanide and reduces the environmental impact of the process. google.com

The mechanism of nucleophilic substitution with cyanide on a haloalkane, which provides a foundational understanding, involves the attack of the cyanide ion's lone pair on the delta-positive carbon atom of the carbon-halogen bond. youtube.com This leads to the heterolytic fission of the carbon-halogen bond, where both electrons from the bond move to the halogen, forming a halide ion and the desired nitrile product. youtube.com

Metal-Catalyzed Cross-Coupling Approaches for Pyridine Functionalization

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of pyridine rings, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Methodologies for Arylation and Related Transformations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. libretexts.org These reactions have profoundly impacted the field, as recognized by the 2010 Nobel Prize in Chemistry. libretexts.org The Suzuki-Miyaura coupling, for instance, facilitates the formation of carbon-carbon bonds between organoboranes and organic halides or triflates in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to create biaryl compounds, styrenes, and conjugated systems. libretexts.org

The reactivity of the halide leaving group in these couplings generally follows the order: I > Br > OTf >> Cl > F. libretexts.org While chloroarenes are typically less reactive, advancements in ligand design have enabled their efficient use in cross-coupling reactions. chemrxiv.org For example, palladium complexes with abnormal N-heterocyclic carbene (aNHC) ligands, such as triazolylidenes, have shown high electron-donating ability and can effectively activate aryl-Cl bonds for Suzuki-Miyaura coupling. chemrxiv.org

The amount of palladium catalyst used, often expressed in mol % or parts per million (ppm), is a critical parameter. acs.org Historically, many reactions were reported with 1 mol % of a palladium precatalyst, but recent studies have focused on using lower, "ppm level" concentrations. acs.org The Buchwald-Hartwig amination, a key method for C-N bond formation, has also seen significant development, with improved ligands and precatalysts leading to more general and reliable protocols for synthesizing arylated amines. nih.gov

| Reaction Type | Catalyst System | Key Features | Common Substrates |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ with ligands | C-C bond formation | Organoboranes (boronic acids/esters) and organic halides/triflates |

| Buchwald-Hartwig Amination | Pd catalyst with specialized ligands (e.g., from L24) | C-N bond formation | Aryl halides/pseudohalides and amines |

| Cyanation | Ligand-free palladium acetate/potassium carbonate | C-CN bond formation | Chloropyridines and potassium ferrocyanide |

Exploration of Alternative Transition Metal Catalysis

While palladium has dominated the field, there is growing interest in exploring alternative, more earth-abundant, and cost-effective transition metals for pyridine functionalization. Although the provided search results primarily focus on palladium, the development of catalysts based on other metals is an active area of research. These alternative catalysts aim to provide different reactivity profiles and expand the scope of cross-coupling reactions.

Synthetic Routes to Isomeric and Structurally Related Pyridine Carboxylates

The synthesis of pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—and their derivatives is of great importance due to their presence in numerous pharmaceuticals. nih.govnih.gov These isomers serve as key building blocks in drug discovery. nih.govnih.gov

One common synthetic route to pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines (picolines). google.com For example, nicotinic acid can be prepared by the oxidation of β-picoline. google.com This can be achieved through liquid-phase oxidation using nitric and sulfuric acids or vapor-phase oxidation with specific catalysts. google.com

Multistep synthetic routes are often employed to generate a diverse range of pyridine carboxylic acid derivatives. nih.gov For instance, a series of pyridine carbonyl derivatives were synthesized and evaluated as inhibitors of the TRPC6 ion channel. nih.gov Another example is the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, which was achieved through a multicomponent reaction and characterized by various analytical techniques. researchgate.net

The functionalization of pyridines can also be achieved through metal-free methods. For example, the undirected functionalization of pyridines at positions remote to the nitrogen atom has been accomplished using n-butylsodium to generate 4-sodiopyridine, which can then undergo alkylation or, after transmetalation to zinc, participate in Negishi cross-coupling reactions. chemrxiv.org

| Isomer | Systematic Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Picolinic acid | 2-pyridinecarboxylic acid | 98-98-6 | C₆H₅NO₂ | 123.11 |

| Nicotinic acid | 3-pyridinecarboxylic acid | 59-67-6 | C₆H₅NO₂ | 123.11 |

| Isonicotinic acid | 4-pyridinecarboxylic acid | 55-22-1 | C₆H₅NO₂ | 123.11 |

Investigation of Chemical Reactivity and Transformation Pathways

Reactivity Profiles of the Picolinate (B1231196) Ester Moiety

The picolinate ester functionality in ethyl 6-chloro-5-cyanopicolinate is a primary site for chemical modification, primarily through reactions that target the ester linkage.

Transesterification Reactions and Mechanistic Insights

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group. In the case of this compound, the ethyl group can be replaced by other alkyl or aryl groups by reacting it with a corresponding alcohol in the presence of an acid or base catalyst.

The mechanism of transesterification can proceed under either acidic or basic conditions. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the reaction follows a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation (PADPED). masterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The incoming alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol (B145695) yield the new ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: In the presence of a base, the reaction is initiated by the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, resulting in the new ester. masterorganicchemistry.com

| Condition | Catalyst | Key Steps |

| Acidic | H+ | Protonation, Nucleophilic Addition, Deprotonation, Protonation, Elimination, Deprotonation (PADPED) masterorganicchemistry.com |

| Basic | RO- | Nucleophilic Addition, Elimination masterorganicchemistry.com |

Role as a Leaving Group in Organic Transformations (e.g., C-Glycosylation)

While less common, the entire picolinate ester moiety can potentially act as a leaving group in certain organic transformations. This is particularly relevant in reactions where the pyridine (B92270) ring is activated towards nucleophilic attack. While specific examples for this compound are not prevalent in the provided search results, the concept can be illustrated by analogy to other systems. In the context of C-glycosylation, a nucleophilic carbon species could displace the ester group, forming a new carbon-carbon bond at that position on the pyridine ring. The viability of such a reaction would depend on the nucleophile's strength and the electronic properties of the pyridine ring.

Chemical Transformations Involving the Chloro Substituent

The chloro substituent at the 6-position of the pyridine ring is a key handle for introducing molecular diversity through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the adjacent nitrogen atom and the cyano group at the 5-position activates the chloro-substituted carbon towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com This reaction involves the attack of a nucleophile on the carbon bearing the chlorine atom, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the chloride ion results in the substituted product.

A variety of nucleophiles can be employed in these reactions, leading to a wide range of derivatives. These reactions are often facilitated by the presence of electron-withdrawing groups ortho and para to the leaving group, which stabilize the anionic intermediate. youtube.com Studies have shown that SNAr reactions can be carried out under mild, aqueous conditions using additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can enhance reaction rates and yields. d-nb.info

| Nucleophile | Product Type | Significance |

| Amines | 6-Amino-5-cyanopicolinates | Building blocks for fused heterocyclic systems. |

| Alkoxides | 6-Alkoxy-5-cyanopicolinates | Introduction of ether linkages. |

| Thiolates | 6-Thio-5-cyanopicolinates | Formation of sulfur-containing derivatives. |

Cross-Coupling Reactivity and Selectivity at the Chloro Position

The chloro group of this compound is also amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples for this exact compound are not detailed in the provided search results, the general reactivity of chloro-pyridines is well-established. Reactions such as Suzuki, Stille, and Buchwald-Hartwig amination can be envisioned at this position, allowing for the introduction of aryl, vinyl, alkyl, and amino functionalities. The selectivity of these reactions at the chloro position over other potential reactive sites would be a key consideration in synthetic planning.

Reactivity of the Cyano Group

The cyano group at the 5-position of this compound offers another avenue for chemical modification. The introduction of a cyano group can be achieved through methods like the Rosenmund-von Braun reaction. researchgate.net Once in place, the cyano group can undergo a variety of transformations:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively. This transformation is a common strategy for converting nitriles to other functional groups.

Reduction: The cyano group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to primary amines.

Cyclization Reactions: The cyano group can participate in cyclization reactions with adjacent functional groups or with external reagents to form heterocyclic rings. For instance, it can react with binucleophiles to construct fused ring systems. researchgate.net

Derivatization via Nucleophilic Addition to the Nitrile

The nitrile group in this compound is a versatile handle for the introduction of various functionalities. Nucleophilic addition to the carbon-nitrogen triple bond is a primary pathway for its derivatization. While specific studies on this exact molecule are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of nitriles.

Common transformations include hydrolysis to a carboxylic acid or an amide, reduction to a primary amine, and reaction with organometallic reagents to form ketones. For instance, the hydrolysis of the nitrile can proceed under acidic or basic conditions to yield the corresponding amide and subsequently the dicarboxylic acid derivative.

Table 1: Potential Nucleophilic Addition Reactions at the Nitrile Group

| Reagent(s) | Product Functional Group | Reaction Conditions (Typical) |

| H₂O, H⁺ or OH⁻ | Amide, Carboxylic Acid | Acid or base catalysis, heat |

| LiAlH₄, then H₂O | Primary Amine | Anhydrous ether, followed by aqueous workup |

| Grignard Reagent (R-MgX), then H₃O⁺ | Ketone | Anhydrous ether or THF, followed by acidic workup |

Cyanopyridines as Precursors for Other Nitrogen-Containing Functionalities

Cyanopyridines, such as this compound, are valuable precursors for the synthesis of more complex nitrogen-containing heterocyclic systems. The cyano group can participate in cyclization reactions to form fused ring systems. For example, reaction with hydrazines can lead to the formation of pyrazolopyridines, and treatment with amidines can yield pyrimidopyridines. The specific reaction pathway and resulting heterocyclic system are highly dependent on the nature of the reacting partner and the reaction conditions. These transformations highlight the utility of the cyanopyridine scaffold in medicinal and materials chemistry.

Functionalization and Derivatization of the Pyridine Ring System

The pyridine ring of this compound is susceptible to various modifications, allowing for the fine-tuning of its electronic and steric properties.

Regioselective Modulations of the Pyridine Core

The regioselectivity of reactions on the pyridine ring is governed by the directing effects of the existing substituents. The chloro, cyano, and ester groups are all electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position is a prime site for nucleophilic displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is analogous to that observed in other 2-halopyridines, where the ring nitrogen facilitates nucleophilic attack at the C2 and C6 positions.

The presence of the cyano group ortho to the chlorine atom further activates the C6 position for nucleophilic attack. This is a common strategy in heterocyclic chemistry to facilitate the introduction of new substituents. beilstein-journals.org

Selective Hydrogenation Studies on Substituted Pyridines

The hydrogenation of the pyridine ring to the corresponding piperidine (B6355638) is a common transformation that significantly alters the three-dimensional structure and properties of the molecule. beilstein-journals.org The selective hydrogenation of substituted pyridines can be challenging due to the potential for over-reduction or reaction of other functional groups. amazonaws.com The choice of catalyst and reaction conditions is crucial for achieving the desired outcome.

For a molecule like this compound, several outcomes are possible depending on the catalyst and conditions. A strong reducing agent might reduce the nitrile and ester groups in addition to the pyridine ring. However, with careful selection of catalysts, such as certain rhodium or platinum oxides, it is often possible to selectively hydrogenate the pyridine ring while leaving other functional groups intact. beilstein-journals.orgamazonaws.com

Table 2: Potential Outcomes of Catalytic Hydrogenation of Substituted Pyridines

| Catalyst | Typical Conditions | Potential Outcome for this compound |

| Rhodium on Carbon | Mild H₂ pressure, room temp. | Selective reduction of the pyridine ring to a piperidine. |

| Platinum(IV) oxide | Acetic acid, H₂ pressure | Reduction of the pyridine ring, potential for dehalogenation. beilstein-journals.org |

| Raney Nickel | High H₂ pressure, high temp. | Reduction of pyridine ring, nitrile, and potentially the ester. |

Elucidation of Reaction Mechanisms and Reaction Selectivity

The selectivity observed in the reactions of this compound is a direct consequence of the electronic properties of the substituted pyridine ring. In nucleophilic aromatic substitution reactions at the C6 position, the reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing cyano group and the ring nitrogen.

In the case of catalytic hydrogenation, the mechanism is more complex and depends on the catalyst surface and the substrate's interaction with it. For the hydrogenation of pyridines, the reaction is thought to proceed via a series of hydride transfers to the protonated pyridine. The regioselectivity of the initial hydrogenation steps can be influenced by the steric and electronic effects of the substituents.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map of Ethyl 6-chloro-5-cyanopicolinate can be constructed.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

In a ¹H NMR spectrum of this compound, the hydrogen atoms (protons) in different chemical environments will resonate at distinct frequencies. The structure contains two primary proton environments: the ethyl ester group and the pyridine (B92270) ring.

Ethyl Group Protons : The ethyl group (-OCH₂CH₃) will give rise to two distinct signals. The methylene (B1212753) protons (-OCH₂-) are adjacent to an electron-withdrawing oxygen atom and are expected to appear as a quartet in the downfield region, typically around δ 4.2-4.5 ppm. This quartet splitting pattern is due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) are further from the electronegative oxygen and will appear as a triplet around δ 1.2-1.5 ppm, resulting from coupling to the two adjacent methylene protons. The coupling constant (³J) for this ethyl pattern is typically in the range of 7-8 Hz. chemicalbook.com

Aromatic Protons : The picolinate (B1231196) ring has two aromatic protons. The proton at the 3-position (H-3) and the proton at the 4-position (H-4) are in different environments. Due to the anisotropic effects of the surrounding functional groups (chloro, cyano, and ester), they are expected to resonate in the aromatic region, typically between δ 7.5 and 8.5 ppm. They would appear as two distinct doublets, as they are adjacent to each other.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- (Ethyl) | 4.2 - 4.5 | Quartet (q) | ~7-8 |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet (t) | ~7-8 |

| Pyridine H-3/H-4 | 7.5 - 8.5 | Doublet (d) | Not Predicted |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals are expected.

Ester Carbons : The carbonyl carbon (C=O) of the ester group is highly deshielded and will appear significantly downfield, typically in the range of δ 160-170 ppm. The methylene carbon (-OCH₂-) will be found around δ 60-70 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, around δ 14-18 ppm.

Pyridine Ring and Cyano Carbons : The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom (C-6) and the carbon attached to the ester group (C-2) will be significantly influenced by these substituents. The cyano carbon (C≡N) typically appears in the δ 115-125 ppm range. The exact shifts of the ring carbons (C-2, C-3, C-4, C-5, C-6) are difficult to predict precisely without experimental data but would provide definitive evidence for the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Ester) | 160 - 170 |

| Pyridine C-2, C-6 | 145 - 160 |

| Pyridine C-3, C-4, C-5 | 120 - 145 |

| -C≡N (Cyano) | 115 - 125 |

| -OCH₂- (Ethyl) | 60 - 70 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. For this compound, a clear correlation would be observed between the methylene and methyl protons of the ethyl group. Additionally, a correlation between the two aromatic protons on the pyridine ring would confirm their adjacency.

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different parts of the molecule. For instance, correlations would be expected from the methylene protons (-OCH₂-) to the ester carbonyl carbon and the methyl carbon. The aromatic protons would show correlations to various ring carbons, the cyano carbon, and the ester carbonyl carbon, allowing for the complete and unambiguous assignment of the entire molecular structure.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

Cyano Group (C≡N) : A sharp, medium-intensity absorption band characteristic of a nitrile C≡N stretch is expected in the range of 2220-2260 cm⁻¹.

Ester Group (C=O) : A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester will be prominent in the region of 1720-1740 cm⁻¹.

Aromatic Ring : The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

C-O and C-H Bonds : The C-O stretching of the ester will show bands in the 1000-1300 cm⁻¹ range. The C-H stretching of the alkyl part of the ethyl group will be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.

C-Cl Bond : The C-Cl stretching vibration typically appears in the fingerprint region, between 600-800 cm⁻¹, and can sometimes be difficult to assign definitively.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (-C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |

| Ester (-C=O) | Stretch | 1720 - 1740 | Strong, Sharp |

| Aromatic Ring (C=C/C=N) | Stretch | 1400 - 1600 | Medium to Weak |

| Ester (C-O) | Stretch | 1000 - 1300 | Medium |

| Aromatic C-H | Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. For this compound (C₉H₇ClN₂O₂), the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected, which is a definitive indicator of a single chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum gives clues about the structure. Common fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH₂CH₃)

Loss of the entire ester group (-COOCH₂CH₃)

Loss of the cyano group (-CN)

Loss of the chlorine atom (-Cl)

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the ultimate proof of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles. It would also reveal information about the crystal packing and any intermolecular interactions, such as π-π stacking or halogen bonding, which influence the physical properties of the solid material. While crystal structures for closely related picolinate and quinoline (B57606) derivatives have been reported, no public crystallographic data for this compound itself was found.

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods (CD) for Electronic Structure and Conformation of this compound

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted pyridine ring. The electronic transitions are typically π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are typically less intense, involve the excitation of non-bonding electrons (from the nitrogen atom or oxygen atoms of the ester group) to antibonding π* orbitals.

The substituents on the pyridine ring—the chloro, cyano, and ethyl ester groups—are expected to influence the position and intensity of these absorption bands through electronic effects (inductive and resonance effects). For instance, electron-withdrawing groups like the cyano and chloro groups can cause a shift in the absorption maxima.

While specific experimental data for this compound is not available, a study on various 4,6-disubstituted-3-cyano-2-pyridones provides insight into the solvent and substituent effects on the UV-Vis absorption spectra of related compounds. This research highlights that the tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine (B17775) forms is significantly influenced by the solvent and substituents, which in turn affects the absorption spectra researchgate.net. For example, the UV spectrum of 2-cyanopyridine (B140075) in cyclohexane (B81311) shows a maximum absorption at 265 nm nih.gov. The substitution pattern in this compound would be expected to modify this absorption profile.

Chiroptical Methods (Electronic Circular Dichroism - ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. libretexts.org It measures the differential absorption of left and right circularly polarized light. For a molecule to be ECD active, it must be chiral, meaning it is non-superimposable on its mirror image. This compound itself is not chiral and therefore would not exhibit an ECD spectrum.

However, if this molecule were to be part of a larger chiral assembly or interact with a chiral environment, it could exhibit an induced ECD spectrum. synchrotron-soleil.fr Furthermore, if a chiral center were introduced into the molecule, for example, by modification of the ethyl ester group to a chiral alcohol moiety, the resulting compound would be ECD active.

The ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the chiral molecule. nih.gov Therefore, ECD is a valuable tool for determining the absolute configuration and conformational analysis of chiral molecules. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD spectra to elucidate the stereochemical features of a molecule. nih.gov

In the context of related chiral pyridine derivatives, ECD has been used to investigate their conformational preferences and absolute configurations. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the electronic transitions of the chromophores and their spatial relationships.

Detailed Research Findings

Currently, there are no published research findings that provide specific UV-Vis or ECD spectral data for this compound. The available literature focuses on the synthesis and reactivity of this compound, often as an intermediate in the preparation of more complex molecules, without detailing its electronic spectroscopic properties.

Research on related cyanopyridine derivatives has explored their reactivity and potential applications. For instance, studies have shown that 2-cyanopyridine derivatives can be used for N-terminal cysteine bioconjugation, with the reactivity being influenced by the electronic nature of the substituents on the pyridine ring nih.govrsc.org. The electronic properties of such molecules are intrinsically linked to their UV-Vis absorption characteristics.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, data tables for its UV-Vis and ECD properties cannot be provided. For reference, the UV absorption data for the parent 2-cyanopyridine is presented below.

Table 1: UV-Vis Absorption Data for 2-Cyanopyridine

| Compound | Solvent | λmax (nm) | log ε | Reference |

|---|---|---|---|---|

| 2-Cyanopyridine | Cyclohexane | 265 | 3.44 | nih.gov |

| 278 (shoulder) | 2.53 | nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule (its geometry) and its energetic stability. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can calculate the optimized geometry of Ethyl 6-chloro-5-cyanopicolinate, corresponding to its lowest energy state. This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, thermodynamic parameters such as the enthalpy of formation and Gibbs free energy could be determined, offering insights into the compound's stability.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) calculations would be necessary. This method is employed to predict the electronic absorption spectrum of a molecule. The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the compound's color and its potential applications in areas like photochemistry.

Analysis of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) indicate areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. This analysis would be invaluable for predicting the reactive sites of this compound in chemical reactions.

Derivation of Quantum Chemical Parameters

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the reactivity of this compound. These include:

Ionization Energy (I): The energy required to remove an electron from the molecule (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as A ≈ -E_LUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

Without dedicated computational studies on this compound, the specific values for these properties and the detailed analyses remain undetermined.

Intermolecular Interactions and Supramolecular Assembly Analysis (e.g., Hirshfeld Surface Analysis)

A comprehensive understanding of the solid-state structure of this compound would involve an analysis of its intermolecular interactions and packing. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned into regions where the electron density of a given molecule dominates. By mapping properties like normalized contact distance () onto this surface, one can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces. The function highlights regions of significant intermolecular contact, with red spots indicating shorter, more significant interactions.

However, a specific Hirshfeld surface analysis for this compound has not been reported in the reviewed scientific literature. Studies on related heterocyclic compounds often show significant contributions from H···H, C···H, and various heteroatom contacts (e.g., O···H, N···H, Cl···H) to the crystal packing. nih.govnih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic parameters of molecules. researchgate.netnih.gov These theoretical calculations can provide valuable information for the structural elucidation of this compound and can be correlated with experimental data.

Infrared (IR) Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule in the gas phase. These calculated frequencies are often scaled to account for systematic errors and to better match experimental solid-state or solution-phase spectra. nih.gov For this compound, this would involve calculating the vibrational modes associated with the C-Cl stretch, the C≡N stretch of the cyano group, the C=O stretch of the ester, and various vibrations of the pyridine (B92270) ring.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach used with DFT to calculate the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These theoretical predictions are valuable for assigning the signals in experimentally obtained NMR spectra. The calculations would predict the chemical shifts for the ethyl group protons and carbons, as well as for the carbons and the single proton on the substituted pyridine ring.

Despite the power of these predictive methods, specific theoretical calculations for the IR and NMR spectra of this compound are not available in the surveyed literature. For comparison, a study on the related compound ethyl-6-chloronicotinate utilized DFT (B3LYP/6-311++G(d,p)) to calculate its vibrational and NMR spectra, showing good agreement with experimental findings. researchgate.net

Table 1: Theoretically Applicable Spectroscopic Parameter Predictions for this compound

| Spectroscopic Parameter | Computational Method | Potential Information Gained |

|---|---|---|

| IR Vibrational Frequencies | DFT (e.g., B3LYP) | Prediction of characteristic stretching frequencies for C≡N, C=O, C-Cl, and pyridine ring modes. |

| ¹H NMR Chemical Shifts | GIAO-DFT | Prediction of chemical shifts for aromatic and ethyl group protons. |

| ¹³C NMR Chemical Shifts | GIAO-DFT | Prediction of chemical shifts for all unique carbon atoms in the molecule. |

Note: This table represents theoretically possible analyses. Specific calculated data for this compound is not available in the reviewed literature.

Computational Modeling of Reaction Pathways and Transition States

Theoretical chemistry can also be used to model the reaction mechanisms involved in the synthesis or transformation of this compound. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, as well as calculate the activation energies associated with different reaction pathways.

This type of analysis is crucial for understanding reaction kinetics and for optimizing reaction conditions. For instance, computational modeling could be applied to study the nucleophilic substitution of the chlorine atom on the pyridine ring or reactions involving the cyano or ester groups. The identification of the lowest energy pathway can provide a rationale for the observed product distribution in a chemical synthesis.

As with the other computational areas, there is a lack of specific published studies on the computational modeling of reaction pathways and transition states for this compound. Such studies would provide fundamental insights into its reactivity and potential synthetic applications.

Applications and Advanced Utility in Organic and Materials Chemistry Research

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the chloro, cyano, and ester functionalities on the pyridine (B92270) core makes Ethyl 6-chloro-5-cyanopicolinate an ideal starting material for constructing more elaborate heterocyclic structures. The electron-withdrawing nature of the substituents activates the pyridine ring, facilitating a variety of chemical transformations.

The generation of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these rigid, planar structures often exhibit unique biological and photophysical properties. This compound serves as an excellent scaffold for creating fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines, pyrazolo[3,4-b]pyridines, and quinolines.

Research has demonstrated that related 6-chloro-5-cyanopyridine structures can be readily converted into fused systems. mdpi.com For instance, the chloro group can be displaced by a nucleophile like hydrazine (B178648), which can then undergo intramolecular cyclization with the adjacent cyano group to form a pyrazolo[3,4-b]pyridine ring. mdpi.com Similarly, reaction with reagents like urea (B33335) or ethyl acetoacetate (B1235776) after converting the chloro group to an amine leads to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com These reactions highlight the dual functionality of the chloro and cyano groups in facilitating annulation, where one group acts as a leaving group and the other participates in ring closure. The synthesis of quinolines, another important fused pyridine system, has also been achieved from precursors like 2-amino-5-chlorobenzophenone, demonstrating the utility of chloro-substituted aromatics in building such scaffolds. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from Substituted Pyridine Precursors

| Precursor Type | Reagent(s) | Fused System Formed | Reference |

|---|---|---|---|

| 6-Chloro-5-cyanopyridine | 1. Hydrazine Hydrate (B1144303) 2. Acetic Acid | Pyrazolo[3,4-b]pyridine | mdpi.com |

| 6-Amino-5-cyanopyridine | Formic Acid / H₂SO₄ | Pyrido[2,3-d]pyrimidine | nih.gov |

| 6-Amino-5-cyanopyridine | Acetic Anhydride | 2-Methyl-pyrido[2,3-d]pyrimidine | nih.gov |

| 6-Amino-5-cyanopyridine | Malononitrile | 1,8-Naphthyridine | mdpi.com |

| 2-Amino-5-chlorobenzophenone | Ethyl Acetoacetate | Quinoline (B57606) | researchgate.net |

Beyond ring fusion, this compound is a valuable platform for creating highly functionalized, multi-substituted pyridine architectures. The distinct reactivity of each functional group allows for sequential and selective modifications.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates. youtube.comnih.gov For example, treatment of a related 6-chloro-5-cyanopyridine with ammonium (B1175870) acetate (B1210297) or hydrazine hydrate readily replaces the chlorine with an amino or hydrazido group, respectively. mdpi.com These new functional groups can then be further elaborated. The cyano group itself is a versatile handle for transformation; it can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. nih.gov Furthermore, the pyridine ring can direct metal-free borylation reactions, enabling the introduction of substituents at other positions on the ring. acs.org The development of one-pot, multi-component reactions has further expanded the utility of such precursors, allowing for the efficient assembly of complex pyridines from simple starting materials. acs.orgrsc.org This strategic functionalization is crucial for tuning the electronic properties, solubility, and biological activity of the final molecules. nih.gov

Utility in Ligand Design for Organometallic Chemistry and Catalysis

The pyridine nitrogen, cyano nitrogen, and ester oxygen atoms of this compound provide multiple potential coordination sites, making it and its derivatives attractive ligands for transition metals. The resulting metal complexes have applications ranging from fundamental coordination chemistry studies to practical catalysis.

Picolinate (B1231196) (pyridine-2-carboxylate) and cyanopyridine ligands are well-established in coordination chemistry for their ability to form stable complexes with a variety of transition metals. jscimedcentral.com Picolinate typically acts as a bidentate chelating ligand, binding through the pyridine nitrogen and a carboxylate oxygen. odinity.comionicviper.org This chelation forms a stable five-membered ring with the metal center, a favored configuration in coordination chemistry. organic-chemistry.org

Cyanopyridines can coordinate in several modes. They can act as monodentate ligands through the pyridine nitrogen or, more interestingly, as bidentate bridging ligands that link two metal centers via both the pyridine and cyano nitrogen atoms. rsc.orgrsc.org This bridging capability is essential for constructing coordination polymers and metal-organic frameworks (MOFs). Given these precedents, derivatives of this compound are expected to be versatile ligands. The picolinate moiety can provide a strong chelating anchor to a metal center, while the cyano group at the 5-position could remain available to bridge to a second metal ion, enabling the formation of polynuclear complexes and extended networks. youtube.comyoutube.comyoutube.com The coordination geometry and stability of these complexes can be finely tuned by modifying the substituents on the pyridine ring. nih.govnih.gov

Table 2: Coordination Modes of Related Ligand Types

| Ligand Type | Coordination Mode | Metal Ion Examples | Reference |

|---|---|---|---|

| Picolinate | Bidentate (N, O-chelate) | Cu(II), Ag(II), Eu(III) | ionicviper.orgnih.gov |

| 3-Cyanopyridine | Monodentate (N-pyridine) | Mn(II), Fe(II), Co(II), Ni(II) | rsc.org |

| 3-Cyanopyridine | Bidentate (N-pyridine, N-cyano bridge) | Mn(II), Fe(II), Co(II), Ni(II) | rsc.org |

| 4-Cyanopyridine | Bidentate (N-pyridine, N-cyano bridge) | Mn(II), Ni(II) | rsc.org |

Metal complexes derived from picolinate and related pyridine-based ligands have demonstrated significant activity in various catalytic transformations. youtube.com The ability of the ligand to stabilize different oxidation states of a metal center and influence its coordination environment is key to its catalytic function.

For example, manganese complexes with picolinic acid have been developed as highly efficient catalysts for the epoxidation of olefins. organic-chemistry.org In these systems, the picolinate ligand is crucial for the catalytic activity, providing the necessary electronic and steric environment for the manganese center to perform the oxidation. Copper(II) complexes involving picolinate derivatives have been studied for the catalytic hydrolysis of esters. nih.gov Furthermore, palladium and nickel complexes with pyridine-containing ligands are workhorses in modern organic synthesis, catalyzing a vast number of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. youtube.com The modular nature of ligands derived from this compound allows for the synthesis of libraries of catalysts. By systematically altering the substituents, one can optimize catalytic activity and selectivity for specific applications, including the synthesis of fine chemicals and pharmaceuticals. researchgate.net

Development of Chemical Probes and Agrochemical Intermediates

The structural motifs accessible from this compound are prevalent in biologically active molecules, including pharmaceuticals, agrochemicals, and chemical probes. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of cellular processes and the validation of new drug targets. chemrxiv.orgnih.govnih.gov

Substituted pyridines and fused pyridopyrimidines are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including protein kinases. nih.gov For instance, cyanopyridine-based compounds are known to exhibit cytotoxic effects and have been explored as inhibitors of Pim-1 kinase, a target in cancer therapy. nih.gov The value of chloro-substituted heterocyclic intermediates is also highlighted in the synthesis of pharmaceuticals like the antipsychotic drug ziprasidone, which utilizes a 6-chloro-oxindole building block. researchgate.net The diverse substitution patterns achievable from this compound make it an ideal starting point for generating libraries of compounds for high-throughput screening in drug and agrochemical discovery. Its utility as a reactive intermediate allows for the efficient construction of the complex molecular frameworks required for potent and selective biological activity.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrido[2,3-d]pyrimidine |

| Pyrazolo[3,4-b]pyridine |

| Quinoline |

| 1,8-Naphthyridine |

| 2-Amino-5-chlorobenzophenone |

| Ziprasidone |

| 6-Chloro-oxindole |

Integration into Library Synthesis for Chemical Biology and Medicinal Chemistry Research

The strategic incorporation of this compound into library synthesis pipelines is a key area of interest for researchers in chemical biology and medicinal chemistry. The distinct reactivity of its functional groups allows for the systematic and efficient generation of large collections of related compounds, known as chemical libraries. These libraries are instrumental in the high-throughput screening efforts that underpin modern drug discovery and the identification of novel bioactive molecules.

The chloro and cyano groups on the pyridine ring serve as versatile handles for a variety of chemical transformations. The chlorine atom can be readily displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of different substituents. This enables the creation of a diverse set of analogues from a single starting scaffold. Similarly, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the chemical space that can be explored from this precursor.

The ethyl ester functionality also provides a point for modification, such as through hydrolysis to the corresponding carboxylic acid followed by amide bond formation. This multi-faceted reactivity makes this compound an attractive starting point for the synthesis of libraries of compounds with potential therapeutic applications. By systematically varying the substituents at each of these reactive sites, medicinal chemists can generate a vast number of structurally diverse molecules. These libraries can then be screened against biological targets to identify "hit" compounds with desired activities, which can subsequently be optimized into lead compounds for drug development.

Q & A

Q. How should researchers document synthetic procedures to meet journal reproducibility standards?

- Methodological Answer : Follow Beilstein Journal guidelines: Provide step-by-step protocols, including equipment specifications (e.g., NMR spectrometer model), raw spectral data, and purity metrics (e.g., HPLC chromatograms). For novel compounds, include elemental analysis and high-resolution MS data. Known compounds require literature citations for identity confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.